molecular formula C13H9NO5 B1237056 (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone CAS No. 125628-96-8

(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone

Cat. No. B1237056
Key on ui cas rn: 125628-96-8
M. Wt: 259.21 g/mol
InChI Key: MCOIDMKILOXTJS-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

0.5 g of 3,4-dimethoxy-5-nitrobenzophenone is stirred at 110° for 30 hours in a mixture of 4 ml of acetic acid and 4 ml of 48 percent aqueous hydrobromic acid. The reaction mixture is subsequently evaporated to dryness. The residue is taken up in methylene chloride. It is washed with water, dried over sodium sulfate and evaporated. After recrystallization from methylene chloride/hexane there is obtained 3,4-dihydroxy-5-nitrobenzophenone of m.p. 132°.
Name
3,4-dimethoxy-5-nitrobenzophenone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[O:17]C)[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7]>C(O)(=O)C.Br>[OH:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[OH:17])[C:6]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:7]

Inputs

Step One
Name
3,4-dimethoxy-5-nitrobenzophenone
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=CC=C2)C=C(C1OC)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is subsequently evaporated to dryness
WASH
Type
WASH
Details
It is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After recrystallization from methylene chloride/hexane there

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)C2=CC=CC=C2)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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